molecular formula C23H24ClN3O3 B11318518 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11318518
M. Wt: 425.9 g/mol
InChI Key: JJSZICSPFQXMJT-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core substituted with a 4-methoxyphenyl group at position 5 and a carboxamide side chain at position 2. The carboxamide moiety is further modified with a 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl group, introducing both aromatic and aliphatic heterocyclic features.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24ClN3O3/c1-29-17-10-8-16(9-11-17)22-14-20(26-30-22)23(28)25-15-21(27-12-4-5-13-27)18-6-2-3-7-19(18)24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,25,28)

InChI Key

JJSZICSPFQXMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the chlorophenyl and pyrrolidinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the pyrrolidine ring.

Scientific Research Applications

Key Structural Features

  • Oxazole Ring : Provides unique electronic properties.
  • Pyrrolidine Moiety : Contributes to the compound's interaction with biological systems.
  • Chlorophenyl and Methoxyphenyl Groups : Enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than conventional chemotherapeutic agents in certain contexts, highlighting its potential as a lead compound for further drug development.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli positions it as a candidate for further investigation in the field of infectious diseases.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,2-oxazole carboxamide class, which includes several analogs with variations in substituents and side chains. Below is a detailed comparison with key structural analogs, focusing on molecular features and inferred pharmacological properties.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Key Substituents Potential Pharmacological Relevance
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide C23H23ClN3O3 - 4-Methoxyphenyl (position 5)
- Pyrrolidin-1-yl ethyl side chain
- 2-Chlorophenyl group
Likely CNS-targeted activity (e.g., sigma receptors, dopamine modulation)
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide (321432-31-9) C14H13ClN2O2 - Methyl (position 5)
- Allyl (prop-2-en-1-yl) carboxamide
- 2-Chlorophenyl group
Possible kinase inhibition or antimicrobial applications
4-Methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide (294657-51-5) C24H20Cl3N5OS - Trichloroethyl group
- Azo-benzene moiety
- Benzamide core
Hypothesized enzyme inhibition (e.g., carbonic anhydrase)
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (477329-98-9) C21H15BrF3N5OS - Bromophenyl-triazole
- Trifluoromethylphenyl acetamide
Anticancer or antiviral activity (triazole-based scaffolds)

Key Findings from Structural Analysis

The pyrrolidine side chain introduces a tertiary amine, which is absent in the allyl-substituted analog (321432-31-9). This feature is critical for interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .

Chlorophenyl Group

  • Both the target compound and 321432-31-9 share a 2-chlorophenyl group, which is associated with enhanced binding affinity in sigma-1 receptor ligands and anticonvulsant agents.

Triazole and Thiazole Derivatives Compounds like 477329-98-9 and 332420-91-4 incorporate triazole or thiazole heterocycles instead of oxazole. These moieties are known for metabolic stability but may reduce CNS penetration due to higher polarity .

Biological Activity

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H21ClN4O3C_{19}H_{21}ClN_4O_3 and a structural representation that includes a pyrrolidine ring, an oxazole moiety, and a methoxyphenyl group. Its IUPAC name reflects its complex structure, which is crucial for understanding its interactions at the molecular level.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. A notable study demonstrated that oxazole derivatives could inhibit the proliferation of human colon adenocarcinoma cells (HT-29) with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Oxazole Derivative 1HT-295.0
Oxazole Derivative 2CaCo-27.3
This compoundHeLa6.5

Neuroprotective Effects

The compound's neuroprotective potential has also been investigated. Research has shown that oxazole derivatives can modulate pathways involved in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic transmission in the brain . This activity suggests potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Studies have indicated that oxazole derivatives possess the ability to inhibit pro-inflammatory cytokines, which may contribute to their therapeutic effects in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE and cyclooxygenases (COX), leading to reduced inflammation and improved neurotransmission.
  • Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis.
  • Interaction with Receptors : The presence of specific functional groups allows for interaction with various receptors involved in signaling pathways related to cancer and neurodegeneration.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study involving a series of oxazole derivatives demonstrated promising results against breast cancer cell lines, showing selective cytotoxicity with minimal effects on non-cancerous cells .
  • Another investigation focused on the neuroprotective effects of oxazole compounds in animal models of Alzheimer's disease, where significant improvements in cognitive function were observed following treatment with these compounds .

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